molecular formula C20H15N3O2S B11367154 N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367154
M. Wt: 361.4 g/mol
InChI Key: ILGIWHCLKHMQST-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzyl group, a pyridinyl group, a thiophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Attachment of the Pyridinyl Group: The pyridinyl group is incorporated through nucleophilic substitution reactions.

    Benzylation: The final step involves the benzylation of the nitrogen atom, which can be achieved using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and inhibitory effects on bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzyl, pyridinyl, thiophenyl, and oxazole components contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-benzyl-N-pyridin-2-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15N3O2S/c24-20(16-13-17(25-22-16)18-9-6-12-26-18)23(19-10-4-5-11-21-19)14-15-7-2-1-3-8-15/h1-13H,14H2

InChI Key

ILGIWHCLKHMQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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